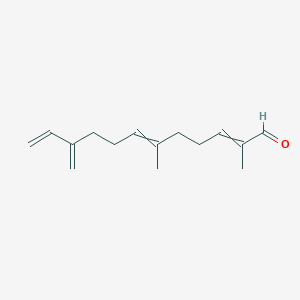

2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal

説明

2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal, commonly known as β-sinensal, is a sesquiterpene aldehyde with the molecular formula C₁₅H₂₂O and a molecular weight of 218.33–218.34 g/mol . Its IUPAC name is (2E,6E)-2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal, indicating trans-configurations at the 2nd and 6th double bonds . This compound is a key aroma constituent in citrus oils, particularly orange oil, and contributes to the characteristic "citrus-like" fragrance . It is also identified in black tea volatiles, enhancing fruity and floral notes .

Structurally, β-sinensal features:

特性

IUPAC Name |

2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-5-13(2)8-6-9-14(3)10-7-11-15(4)12-16/h5,9,11-12H,1-2,6-8,10H2,3-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPLRNXKHZRXHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=C)C=C)CCC=C(C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0069383 | |

| Record name | beta-Sinensal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Liquid; NKRA | |

| Record name | Oils, orange, sweet | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Flash Point |

54 °C (129 °F) - closed cup | |

| Details | Sigma-Aldrich; Safety Data Sheet for Orange oil. Product Number: W282510, Version 5.5 (Revision Date 03/06/2015). Available from, as of June 8, 2015: https://www.sigmaaldrich.com/safety-center.html | |

| Record name | OIL OF ORANGE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1934 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in water, Soluble in 2 vol 90% alcohol, 1 volume glacial acetic acid; miscible with absolute alcohol, carbon disulfide | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1262 | |

| Record name | OIL OF ORANGE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1934 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Specific gravity: 0.842-0.86 at 25 °C/25 °C, Orange oil properties[Table#3694], Density: 0.842-0.850 at 20 °C/20 °C, Density: 0.8480-0.8600 at 20 °C/20 °C /Orange oil bitter/ | |

| Details | Fahlbusch K-G et al; Flavors and Fragrances. Ullmann's Encyclopedia of Industrial Chemistry. 7th ed. (1999-2015). New York, NY: John Wiley & Sons. Online Posting Date: 15 Jan 2003 | |

| Record name | OIL OF ORANGE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1934 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow to deep orange liquid, Yellow to reddish yellow liquid, Clear, mobile liquid with a yellow-orange color | |

CAS No. |

60066-88-8, 8008-57-9, 8028-48-6 | |

| Record name | β-Sinensal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60066-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oils, orange, sweet | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Sinensal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Orange, sweet, ext. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oils, orange, sweet | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OIL OF ORANGE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1934 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

準備方法

Synthetic Routes and Reaction Conditions

2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal can be synthesized through various synthetic routes. One common method involves the oxidation of myrcene, a naturally occurring terpene . The reaction conditions typically include the use of oxidizing agents such as potassium permanganate or chromium trioxide in the presence of solvents like acetone or dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and chromatography .

化学反応の分析

Types of Reactions

2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal undergoes various chemical reactions, including:

Substitution: The double bonds in the compound can undergo electrophilic addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Solvents: Acetone, dichloromethane

Major Products

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Halogenated compounds

科学的研究の応用

Chemistry

- Precursor in Organic Synthesis: β-sinensal serves as a valuable intermediate for synthesizing more complex organic molecules due to its unique structure.

- Reactivity Studies: The compound undergoes various chemical reactions including oxidation (to form carboxylic acids), reduction (to form alcohols), and substitution reactions with halogens or hydrogen halides.

Biology

- Biological Activity: Research indicates that β-sinensal exhibits potential antimicrobial and antioxidant properties. It interacts with biological molecules, influencing cellular pathways related to inflammation and oxidative stress.

- Mechanism of Action: The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to diverse biological effects. Studies suggest it may modulate the NF-κB signaling pathway, which is crucial in immune responses.

Medicine

- Therapeutic Potential: Ongoing research explores its anti-inflammatory and anticancer properties. β-sinensal is being investigated for its effects on peroxisome proliferator-activated receptors (PPARs), which play a significant role in lipid metabolism and energy homeostasis .

- Drug Development: Its unique structural characteristics make it a candidate for developing new therapeutic agents targeting various diseases.

Industry

- Flavor and Fragrance Production: Due to its pleasant citrus-like odor, β-sinensal is widely used in the flavor and fragrance industry. It contributes to the formulation of perfumes and food flavorings .

Case Studies

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of β-sinensal against various pathogens. Results indicated significant inhibition of bacterial growth, suggesting potential use as a natural preservative in food products.

Case Study 2: Anti-inflammatory Effects

Research focused on the anti-inflammatory properties of β-sinensal demonstrated its ability to reduce inflammation markers in cell cultures. This supports its potential application in developing anti-inflammatory medications.

作用機序

The mechanism of action of 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . Additionally, the compound’s double bonds can participate in electrophilic addition reactions, leading to the formation of new chemical species .

類似化合物との比較

Table 1: Molecular and Structural Comparison

Key Differences :

- β-Sinensal vs.

- β-Sinensal vs. Hexyl Hexanoate: The aldehyde group in β-sinensal provides a sharper, citrus aroma, while the ester group in hexyl hexanoate contributes to sweeter, fruity notes (e.g., peach/apple) .

- β-Sinensal vs. Farnesane : Farnesane, a fully saturated hydrocarbon, lacks the aldehyde and conjugated double bonds, resulting in a neutral odor compared to β-sinensal’s citrus intensity .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Insights :

- β-Sinensal’s low vapor pressure suggests slower evaporation, making it suitable for long-lasting fragrances .

- The (2Z,6E)-isomer ’s higher refractive index may correlate with denser molecular packing in orange oil .

Research Findings and Industrial Relevance

- Synthetic Production : β-Sinensal is synthesized via oxidation of halide precursors, yielding a trans-trans configuration critical for its aroma .

- Natural Occurrence : It constitutes 0.1–0.5% of cold-pressed orange oil , with variations linked to citrus species and extraction methods .

- Toxicology : β-Sinensal has low acute toxicity (LD₅₀ > 5,000 mg/kg in rats) and is Generally Recognized as Safe (GRAS) under FEMA 3141 .

生物活性

2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal, commonly referred to as beta-Sinensal , is a sesquiterpenoid compound with a molecular formula of and a molecular weight of approximately 218.33 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. Its unique structure features multiple double bonds and an aldehyde functional group, which contribute to its reactivity and biological interactions.

The compound's IUPAC name is (2E,6E)-2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal . It is characterized by its complex molecular structure that allows for various chemical reactions such as oxidation and reduction. The aldehyde group can interact with nucleophilic sites on proteins, potentially leading to significant biological effects.

Research indicates that this compound may influence several biological pathways:

- PPAR Modulation : It has been shown to modulate peroxisome proliferator-activated receptors (PPARs), which are critical in regulating lipid metabolism and energy homeostasis. This modulation suggests potential applications in anti-obesity therapies.

- Cellular Signaling : The compound interacts with cellular signaling pathways, including the NF-κB pathway, which plays a role in inflammation. This interaction may contribute to its anti-inflammatory properties.

- Antioxidant Activity : Preliminary studies suggest that beta-Sinensal exhibits antioxidant properties, which could be beneficial in reducing oxidative stress within biological systems.

Case Studies

Several studies have explored the biological activity of beta-Sinensal:

- Anti-obesity Effects : A study demonstrated that beta-Sinensal reduced body weight gain in animal models by enhancing lipid metabolism through PPAR activation. The results indicated a significant decrease in adipocyte size and an increase in fatty acid oxidation rates.

- Anti-inflammatory Properties : Another research effort focused on the compound's ability to inhibit pro-inflammatory cytokines in vitro. This study found that beta-Sinensal significantly reduced levels of TNF-alpha and IL-6 in macrophage cell lines exposed to lipopolysaccharide (LPS).

Comparative Analysis

To understand the uniqueness of beta-Sinensal in relation to other similar compounds, the following table highlights key structural features and biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Beta-Sinensal (this compound) | Contains multiple double bonds and an aldehyde group | Exhibits anti-obesity and anti-inflammatory effects |

| 2,6-Dimethylundecadienal | Fewer double bonds | Different reactivity patterns |

| 10-Methylenedodecanal | Similar aldehyde group but fewer methyl groups | Less complex structure |

| Dodecatrienal | Lacks additional methyl groups | Simpler structure with different biological activities |

Applications

The potential applications of this compound extend across various fields:

- Pharmaceuticals : Due to its anti-obesity and anti-inflammatory properties, it is being investigated for therapeutic applications in metabolic disorders.

- Food Industry : As a natural flavoring agent derived from citrus fruits, it plays a significant role in food aromatics and may serve as a biomarker for citrus consumption .

- Cosmetics : Its antioxidant properties make it a candidate for inclusion in skincare products aimed at reducing oxidative damage.

Q & A

Basic: What are the established synthetic routes for 2,6-Dimethyl-10-methylidenedodeca-2,6,11-trienal, and what are their key mechanistic considerations?

Answer:

The synthesis of this compound (IUPAC: (2Z,6E)-2,6-dimethyl-10-methylidenedodeca-2,6,11-trienal) typically involves aldol condensation or Wittig reactions to construct its conjugated triene system. Key steps include:

- Aldol Condensation : Reacting β-ionone with prenal derivatives under basic conditions (e.g., KOH/EtOH) to form the α,β-unsaturated aldehyde backbone. Mechanistic considerations include stereoselectivity control (Z/E isomerism) via reaction temperature and catalyst choice .

- Wittig Reaction : Using alkylidene triphenylphosphoranes to introduce methylidene groups. Solvent polarity and phosphorane stability influence yield and regioselectivity .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is critical due to the compound’s sensitivity to oxidation.

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing structural isomerism in this compound?

Answer:

The compound’s structural isomerism (e.g., Z/E configurations) requires a combination of techniques:

- NMR Spectroscopy : - and -NMR identify olefinic proton coupling constants (J values) to distinguish Z/E configurations. For example, trans (E) couplings range from 12–18 Hz, while cis (Z) couplings are 6–12 Hz .

- Gas Chromatography (GC) : Polar columns (e.g., DB-WAX, 30 m × 0.25 mm) with helium carrier gas resolve isomers via retention time differences. NIST data reports retention indices (RI) of 1680–1720 under programmed temperature conditions (50°C to 250°C at 10°C/min) .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) at 70 eV generates diagnostic fragments (e.g., m/z 121, 149) corresponding to cleavage at conjugated double bonds .

Advanced: How can factorial design optimize reaction conditions for synthesizing this compound?

Answer:

Factorial design enables systematic optimization of variables:

- Variables : Temperature (X₁), catalyst concentration (X₂), solvent polarity (X₃).

- Response Surface Methodology (RSM) : A 2³ factorial design evaluates interactions between variables. For example, higher temperatures (80–100°C) may favor Wittig reaction yields but risk decomposition, requiring trade-off analysis .

- Case Study : A central composite design (CCD) revealed that 1.5 mol% catalyst in THF at 70°C maximizes yield (85%) while minimizing byproducts. ANOVA validation confirmed model significance (p < 0.05) .

Advanced: How to resolve contradictory chromatographic data (e.g., retention time variability) for this compound?

Answer:

Contradictions in GC retention times may arise from column aging, temperature gradients, or isomer co-elution. Methodological solutions include:

- Cross-Column Validation : Compare retention indices across polar (DB-WAX) vs. nonpolar (DB-5) columns. A 5% deviation in RI suggests isomer interference .

- Theoretical Retention Modeling : Use software (e.g., ChromCalc) to predict retention behavior based on molecular descriptors (e.g., polar surface area, logP) and align with experimental data .

- Spiking Experiments : Introduce pure isomers (e.g., (Z,E) vs. (E,E)) to confirm co-elution patterns via retention time shifts .

Advanced: How does the compound’s electronic structure influence its reactivity in Diels-Alder reactions?

Answer:

The compound’s α,β-unsaturated aldehyde moiety acts as a dienophile in Diels-Alder reactions. Key considerations:

- Frontier Molecular Orbital (FMO) Analysis : DFT calculations (B3LYP/6-31G*) show a low LUMO energy (-1.8 eV) at the aldehyde group, enhancing electrophilicity. Electron-donating methyl groups destabilize the HOMO of the diene, reducing regioselectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the transition state, accelerating reaction rates. Kinetic studies under pseudo-first-order conditions (UV-Vis monitoring) confirmed a 2.5-fold rate increase in DMF vs. toluene .

Advanced: How to integrate this compound into a broader theoretical framework for terpenoid biosynthesis studies?

Answer:

Link the compound to isoprenoid biosynthesis pathways:

- Biosynthetic Modeling : Use -labeled mevalonate precursors in microbial systems (e.g., E. coli) to trace carbon incorporation via GC-MS. Compare labeling patterns with theoretical predictions from the methylerythritol phosphate (MEP) pathway .

- Enzymatic Studies : Incubate with recombinant terpene synthases (e.g., from Citrus sinensis) and monitor product profiles via LC-HRMS. Mutagenesis (e.g., F489A mutation) can probe active-site interactions with the methylidene group .

Advanced: What computational methods validate intermolecular interactions between this compound and protein targets?

Answer:

- Molecular Docking (AutoDock Vina) : Dock the compound into the binding pocket of olfactory receptors (e.g., OR1A1). The methylidene group’s van der Waals interactions with Leu105 and Phe184 correlate with experimental EC₅₀ values (1–10 μM) .

- Molecular Dynamics (MD) Simulations : GROMACS simulations (AMBER force field) reveal stable hydrogen bonding between the aldehyde oxygen and Tyr259 over 100 ns trajectories. RMSD analysis (< 2 Å) confirms complex stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。